11-ent-Mifepristone
CAS No.:
Cat. No.: VC0206005
Molecular Formula: C₂₉H₃₅NO₂
Molecular Weight: 429.59
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₉H₃₅NO₂ |
|---|---|
| Molecular Weight | 429.59 |
Introduction
Chemical Structure and Identity
Molecular Composition and Nomenclature
11-ent-Mifepristone is characterized by the molecular formula C29H35NO2, identical to that of mifepristone, with a molecular weight of approximately 429.6 g/mol . The compound is formally known as (11alpha,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one, highlighting its key structural features . Additional synonyms include Tocris-1479, PFY87YJN8T, and CHEMBL1521453, designations that are primarily used in chemical databases and research settings .
Stereochemical Characteristics
The primary distinction between 11-ent-Mifepristone and standard mifepristone lies in their stereochemical configuration. While mifepristone possesses a beta-orientation at position 11 ((11beta,17beta)-configuration), 11-ent-Mifepristone features an alpha-orientation at this position . This stereochemical difference, though subtle in structural representation, potentially confers significant alterations in biological activity and receptor interactions due to the three-dimensional repositioning of the 4-(dimethylamino)phenyl group.
Structural Comparisons
When comparing the structures of 11-ent-Mifepristone and standard mifepristone, both compounds share the same steroid backbone and functional groups. The core structure consists of a 4,9-dien-3-one steroid framework with a 17-hydroxy-17-(1-propyn-1-yl) substitution . The critical difference lies exclusively in the spatial orientation of the 4-(dimethylamino)phenyl group at position 11, which projects in opposite directions between these two compounds.
Pharmacological Properties
Receptor Interactions
Based on structural considerations, 11-ent-Mifepristone likely demonstrates altered binding characteristics to progesterone receptors compared to mifepristone. Standard mifepristone functions through competitive inhibition of progesterone at progesterone receptor sites . The anti-progestational activity results from this competitive interaction, preventing endogenous or exogenous progesterone from exerting its normal physiological effects . With its altered stereochemistry, 11-ent-Mifepristone would be expected to exhibit modified binding affinity and potentially different biological effects.
Pharmacokinetic Considerations
While specific pharmacokinetic data for 11-ent-Mifepristone is limited in the available literature, inferences can be drawn based on mifepristone's properties. Mifepristone demonstrates approximately 69% bioavailability following oral administration and undergoes extensive protein binding (98%) to plasma proteins including albumin and alpha-1-acid glycoprotein . The metabolic pathway of mifepristone primarily involves hepatic processing via the Cytochrome P450 3A4 isoenzyme, producing various metabolites including N-monodemethylated products . It remains uncertain whether 11-ent-Mifepristone would follow identical metabolic pathways or exhibit altered pharmacokinetic parameters due to its stereochemical differences.
Analytical Significance and Quality Control
Role in Pharmaceutical Analysis
| Test Parameter | Purpose | Analytical Technique | Specification |
|---|---|---|---|
| Identification | Confirm chemical identity | Spectroscopic methods (IR, NMR) | Positive identification |
| Assay | Determine active ingredient content | HPLC | Typically 98.0-102.0% of labeled amount |
| Related Substances | Detect and quantify impurities including stereoisomers | HPLC, LC-MS | Individual impurities typically <0.5% |
| Dissolution | Measure drug release characteristics | Dissolution testing apparatus | Specific dissolution profile requirements |
Research and Development Applications
Pharmaceutical Research
11-ent-Mifepristone has significant value in pharmaceutical research settings, particularly in structure-activity relationship studies examining the impact of stereochemistry on biological activity . By comparing the pharmacological effects of 11-ent-Mifepristone with those of standard mifepristone, researchers can gain deeper insights into the structural requirements for optimal receptor binding and biological activity.
Quality Assessment Studies
Global Quality Testing Initiatives
Recent studies have highlighted the importance of quality testing for mifepristone across international markets. Between 2020 and 2021, comprehensive quality testing of mifepristone and misoprostol was conducted across 11 countries, underscoring the significance of quality control in ensuring pharmaceutical efficacy . These studies evaluated multiple quality parameters, including tests that would detect stereoisomeric impurities such as 11-ent-Mifepristone.
Testing Methodologies
The quality testing methodology employed in recent international studies utilized World Health Organization prequalified laboratories to conduct rigorous analyses. Testing protocols included identification, assay, related substances analysis, and dissolution testing . For mifepristone specifically, 38 samples were evaluated for various quality parameters, with 35 undergoing comprehensive testing . The results of these studies emphasize the critical importance of stringent quality control measures to detect and limit impurities, including stereoisomers like 11-ent-Mifepristone.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume